(5-phenyl-1,3,4-thiadiazol-2-yl)methanol
Overview
Description
(5-phenyl-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound that contains a thiadiazole ring fused with a phenyl group and a methanol moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer and antimicrobial properties, suggesting that their targets may be involved in cell proliferation and microbial growth.
Biochemical Pathways
Related compounds have been shown to inhibit the proliferation of cancer cells , suggesting that (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol may interfere with pathways involved in cell growth and division.
Result of Action
Related compounds have been shown to induce apoptotic cell death in cancer cells and exhibit antimicrobial activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently being investigated. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired thiadiazole derivative. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,3,4-thiadiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylthiadiazole carboxylic acid.
Reduction: Formation of phenylthiadiazole amine.
Substitution: Formation of brominated or nitrated phenylthiadiazole derivatives.
Scientific Research Applications
(5-phenyl-1,3,4-thiadiazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly against various human cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Oxadiazole derivatives: Contain an oxadiazole ring and are known for their antimicrobial and anticancer properties.
Triazole derivatives: Feature a triazole ring and are used in various pharmaceutical applications.
Uniqueness
(5-phenyl-1,3,4-thiadiazol-2-yl)methanol is unique due to its specific combination of a phenyl group and a methanol moiety, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
(5-phenyl-1,3,4-thiadiazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPCWGJRDPKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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